molecular formula C18H20F2N4O2 B11190383 N-(2,4-difluorobenzyl)-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide

N-(2,4-difluorobenzyl)-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B11190383
M. Wt: 362.4 g/mol
InChI Key: DEUPQTWZQFEGCV-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

    Attachment of the 2,4-Difluorobenzyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Final Acetylation: The final step could be the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H20F2N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide

InChI

InChI=1S/C18H20F2N4O2/c1-12-8-17(26)24(18(22-12)23-6-2-3-7-23)11-16(25)21-10-13-4-5-14(19)9-15(13)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,25)

InChI Key

DEUPQTWZQFEGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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